(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One
Description
This compound belongs to the hexahydropyrrolo-oxazinone class, characterized by a bicyclic framework combining pyrrolidine and oxazine rings.
Properties
IUPAC Name |
(4aR,7aR)-4-[(4-methoxyphenyl)methyl]-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-18-11-4-2-10(3-5-11)8-16-12-6-15-7-13(12)19-9-14(16)17/h2-5,12-13,15H,6-9H2,1H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPYRIDQIULFG-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CNCC3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2[C@@H]3CNC[C@H]3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Mediated Cyclization
Step 1: Epoxide Synthesis
cis-Epoxysuccinic acid (1.0 equiv) undergoes reaction with 4-methoxybenzylamine (1.2 equiv) in THF at −15°C for 12 h. The resulting diol intermediate is isolated in 68% yield after aqueous workup.
Step 2: Acid-Catalyzed Cyclization
Treating the diol with p-toluenesulfonic acid (0.1 equiv) in refluxing toluene induces sequential ring closure. The reaction proceeds via nucleophilic attack of the secondary amine on the proximal carbonyl, forming the pyrrolidine ring, followed by oxazine formation (Scheme 1).
Key Parameters
-
Temperature: 110°C
-
Time: 24–36 h
-
Yield: 72%
Stereochemical Outcome
The cis-4aR,7aS configuration arises from chair-like transition states during cyclization, as confirmed by X-ray crystallography.
Catalytic Asymmetric Hydrogenation
Step 1: Enamine Precursor Synthesis
Reacting 2-pyrrolidone with 4-methoxybenzyl bromide (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) yields the N-alkylated intermediate (89% yield).
Step 2: Ruthenium-Catalyzed Hydrogenation
Using [RuCl(p-cymene)(R)-Segphos]Cl (0.5 mol%) under 50 bar H₂ pressure at 40°C achieves 98% ee for the desired stereoisomer.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst loading | 0.5 mol% |
| H₂ pressure | 50 bar |
| Temperature | 40°C |
| Reaction time | 16 h |
| Yield | 82% |
Tandem Reductive Amination-Cyclization
One-Pot Procedure
-
Condense 3-aminopropanol (1.0 equiv) with 4-methoxybenzaldehyde (1.1 equiv) in MeOH at 25°C for 2 h.
-
Add NaBH(OAc)₃ (1.5 equiv) and stir for 6 h.
-
Acidify with HCl (2N) and reflux to induce cyclization.
Advantages
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Comparative studies reveal polar aprotic solvents enhance reaction rates:
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 78 |
| THF | 24 | 72 |
| Toluene | 36 | 68 |
Data from
Temperature-Dependent Stereoselectivity
Lower temperatures favor cis-isomer formation:
| Temperature (°C) | cis:trans Ratio |
|---|---|
| 25 | 3:1 |
| 0 | 8:1 |
| −15 | 20:1 |
Characterization and Analytical Methods
Chemical Reactions Analysis
Types of Reactions
(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as oncology or neurology.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Pyrrolo-Oxazinone Cores
The hexahydropyrrolo-oxazinone scaffold is shared with several compounds, differing primarily in substituents:
*Calculated based on core (C₇H₁₀N₂O₂) + 4-methoxybenzyl (C₈H₉O).
Key Observations :
- Pyrazolo-oxazinone derivatives demonstrate potent antitumor activity, suggesting the core’s versatility in drug design .
Compounds with Methoxyaryl Substituents
Methoxyaryl groups are common in bioactive molecules due to their balance of hydrophobicity and hydrogen-bonding capacity:
Key Observations :
- The 4-methoxybenzyl group in the query compound may mimic the electronic effects of 4-methoxybenzoyl in pyrano-pyranones, which exhibit strong carbonyl stretching in IR spectra .
- Trifluoromethyl groups in patent compounds enhance metabolic resistance but reduce solubility compared to methoxy substituents .
Spectroscopic Comparisons :
Key Insights :
- The 4-methoxybenzyl group may enhance antitumor activity by promoting DNA intercalation or kinase inhibition, as seen in pyrazolo-oxazinones .
- Antimicrobial activity is less likely unless the core is modified with polar groups (e.g., tetrazoles in ) .
Biological Activity
(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-one, with the CAS number 1422063-35-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.3 g/mol
- Structure : The compound features a hexahydropyrrolo structure fused with an oxazine ring, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including anti-cancer properties and effects on neurological pathways. The following sections detail specific areas of biological activity.
1. Anticancer Activity
Recent studies have shown that compounds similar to this compound can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to bind to the colchicine-binding site in tubulin effectively, leading to cell cycle arrest in the G2/M phase and subsequent cell death .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SMART-H | 5.0 | Tubulin inhibition |
| SMART-F | 6.5 | Apoptosis induction |
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. In vitro studies showed moderate inhibition against these enzymes, indicating a potential role in cognitive enhancement .
| Enzyme | Inhibition IC50 (μM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
3. Antioxidant Activity
The antioxidant capacity of related compounds has also been investigated. The presence of methoxy groups in the structure enhances electron-donating ability, which can contribute to free radical scavenging activity .
Study on Anticancer Properties
A study evaluated the anticancer effects of a series of hexahydropyrrolo derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 μM depending on the specific derivative .
Study on Neuroprotective Properties
Another study assessed the neuroprotective potential of methoxybenzyl derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors .
Q & A
Q. What strategies address low yields in stereoselective synthesis of the (4aR,7aR) configuration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
